molecular formula C21H28N2O3 B11374151 4-tert-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide

4-tert-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B11374151
M. Wt: 356.5 g/mol
InChI Key: XNRGLJTXKFBVSS-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

The synthesis of 4-tert-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.

    Introduction of the Furan Group: The furan group can be introduced via a Suzuki-Miyaura coupling reaction, where a furan boronic acid derivative is coupled with the benzamide core in the presence of a palladium catalyst.

    Attachment of the Morpholine Group:

Chemical Reactions Analysis

4-tert-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide undergoes various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The morpholine group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include various substituted benzamides and furan derivatives.

Scientific Research Applications

4-tert-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anti-cancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The furan and morpholine groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

4-tert-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

4-tert-butyl-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzamide

InChI

InChI=1S/C21H28N2O3/c1-21(2,3)17-8-6-16(7-9-17)20(24)22-15-18(19-5-4-12-26-19)23-10-13-25-14-11-23/h4-9,12,18H,10-11,13-15H2,1-3H3,(H,22,24)

InChI Key

XNRGLJTXKFBVSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCOCC3

Origin of Product

United States

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